molecular formula C18H17NO2S2 B2837194 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide CAS No. 2034555-19-4

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2837194
CAS No.: 2034555-19-4
M. Wt: 343.46
InChI Key: NOZJOIHHDWPESE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research. This benzamide derivative features a distinct molecular architecture with two thiophene rings, a design that is frequently explored in the development of novel kinase inhibitors . Similar N-(thiophen-2-yl)benzamide derivatives have been identified through virtual screening as potent and selective inhibitors of the BRAF(V600E) kinase, a key oncogenic driver mutation found in approximately 50% of melanomas and 8% of all human cancers . Researchers value this class of compounds for their potential to disrupt the MAPK signaling pathway, which is critical for cell proliferation and survival in various malignancies . The structural motifs present in this compound, including the benzamide core and thiophene heterocycles, are often associated with the ability to form key hydrophobic interactions and hydrogen bonds within the ATP-binding site of kinase targets . This makes it a valuable chemical tool for researchers investigating new therapeutic strategies for cancer treatment. Furthermore, benzamide derivatives are also investigated for other biological activities, such as inhibition of histone deacetylase (HDAC), highlighting their versatility in drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c1-18(21,16-3-2-9-23-16)12-19-17(20)14-6-4-13(5-7-14)15-8-10-22-11-15/h2-11,21H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZJOIHHDWPESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-hydroxy-2-(thiophen-2-yl)propylamine, which is then reacted with 4-(thiophen-3-yl)benzoyl chloride under basic conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound’s thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting protein function. Additionally, the benzamide moiety can form hydrogen bonds with biological molecules, influencing their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substitution patterns and functional groups. Below is a comparative analysis with key derivatives from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide Benzamide 4-(Thiophen-3-yl); N-(2-hydroxy-2-(thiophen-2-yl)propyl) Hypothesized enhanced solubility and π-π interactions due to dual thiophenes and hydroxyl. N/A
N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide (4a) Benzamide 4-(Thiophen-2-yl); N-(4-(2-aminocyclopropyl)phenyl) Anti-LSD1 activity; melting point 198–200°C; MS (EI) m/z 391.1 . [1]
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide (5b) Benzamide 3-(Thiophen-3-yl); N-(4-(2-aminocyclopropyl)phenyl) Anti-LSD1 activity; melting point 185–187°C; MS (EI) m/z 391.1 . [1]
N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide Benzamide 4-(Thiophen-3-yl); N-(2-(2-bromoethoxy)ethyl) Intermediate for D3 receptor ligands; 63% yield; MS (LC/MS) M+H+ 392.1 . [3]
N-[3-(3-Methoxypropyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]-4-methylbenzamide Benzamide-thiazole hybrid Thiophen-2-yl; thiazole core with methoxypropyl and phenylimino groups Structural complexity for kinase inhibition; CAS 373368-03-7 . [8]

Key Findings from Comparative Analysis

Substituent Position Effects :

  • Thiophene substitution at the 3-position (as in the target compound) vs. 2-position (e.g., compound 4a) alters electronic distribution and steric interactions. For instance, compound 5b (3-thiophen-3-yl) exhibited distinct NMR shifts compared to 4a (4-thiophen-2-yl), suggesting positional effects on aromatic proton environments .
  • The hydroxyl group in the target compound may improve aqueous solubility relative to bromoethoxyethyl (compound in [3]) or cyclopropylamine (compounds in [1]) substituents.

Synthetic Yields and Purification :

  • The target compound’s synthesis would require optimization similar to compound 4a (63% yield via chromatography ). Bromoethoxyethyl analogs (e.g., in [3]) achieved moderate yields, suggesting challenges in coupling bulky thiophene-containing groups.

The hydroxyl group may confer unique pharmacokinetic properties, such as improved metabolic stability compared to methoxypropyl derivatives (e.g., in [8]).

Spectroscopic Characterization :

  • IR and NMR data from related compounds (e.g., νC=S at 1243–1258 cm⁻¹ in thioamide derivatives ) provide benchmarks for verifying the target compound’s functional groups.
  • MS data (e.g., M+H+ 392.1 for bromoethoxyethyl analogs ) suggest a molecular ion peak for the target compound near m/z 400–410.

Q & A

Basic: What are the recommended synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step organic reactions:

Benzamide Core Formation : React a benzoyl chloride derivative with a hydroxy-thiophenylpropylamine under anhydrous conditions (e.g., dry THF, 0–5°C) to form the amide bond. Catalysts like HOBt/DCC or EDCl can improve coupling efficiency .

Thiophene Substitution : Introduce thiophene groups via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and controlled heating (60–80°C) .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMSO/water) to isolate the product. Optimize yields by adjusting solvent polarity and reaction time .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • X-ray Crystallography : Resolve the 3D structure using SHELX software for data refinement. Single-crystal diffraction at 100 K provides bond-length and angle precision .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions, with thiophene protons appearing as distinct doublets (δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 426.08) and detects impurities .

Basic: How can solubility and stability be experimentally determined for this compound?

Answer:

  • Solubility : Perform shake-flask experiments in buffers (pH 1–10) and solvents (DMSO, ethanol). Quantify via HPLC-UV at λmax ≈ 260 nm .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition by TLC or LC-MS, noting hydrolysis at the amide bond under acidic conditions .

Advanced: What density-functional theory (DFT) methods are suitable for predicting this compound’s electronic properties?

Answer:

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model thermochemical properties (e.g., atomization energy error <2.4 kcal/mol) .
  • Basis Sets : Apply 6-31G(d,p) for geometry optimization and LANL2DZ for sulfur atoms. Validate with experimental UV-Vis spectra .
  • Solvent Effects : Include PCM models to simulate polar environments. Compare HOMO-LUMO gaps with cyclic voltammetry data .

Advanced: How can mechanistic studies elucidate the compound’s reactivity in substitution or oxidation reactions?

Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in thiophene electrophilic substitution .
  • In Situ Spectroscopy : Track oxidation (e.g., hydroxyl → ketone) via FT-IR (C=O stretch at 1700 cm⁻¹) or Raman spectroscopy .
  • Computational Mapping : Generate potential energy surfaces (Gaussian 16) to identify transition states for sulfonamide reduction pathways .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:

Derivative Synthesis : Modify thiophene positions (2- vs. 3-substitution) or introduce electron-withdrawing groups (e.g., -CF₃) .

Biological Assays : Test against target receptors (e.g., 5-HT1A) using radioligand binding assays. Correlate IC₅₀ values with LogP (HPLC-derived) .

Statistical Modeling : Apply QSAR with descriptors like molar refractivity and polar surface area. Validate with leave-one-out cross-validation .

Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting crystallographic vs. computational bond lengths)?

Answer:

  • Replication : Repeat crystallography under varying conditions (temperature, solvent) to exclude lattice effects .
  • Error Analysis : Compare DFT-predicted bond lengths with multiple functionals (e.g., PBE0 vs. M06-2X). Discrepancies >0.02 Å suggest basis-set limitations .
  • Synchrotron Validation : Collect high-resolution X-ray data (λ = 0.7 Å) to minimize thermal motion artifacts .

Advanced: What strategies optimize enantiomeric purity during asymmetric synthesis of this compound?

Answer:

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for Suzuki coupling, achieving >90% ee. Monitor by chiral HPLC (Chiralpak IA column) .
  • Dynamic Resolution : Employ enzymatic kinetic resolution (e.g., Candida antarctica lipase) for hydroxypropyl intermediates .
  • Crystallization-Induced Diastereomerism : Add chiral auxiliaries (e.g., L-tartaric acid) to precipitate the desired enantiomer .

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